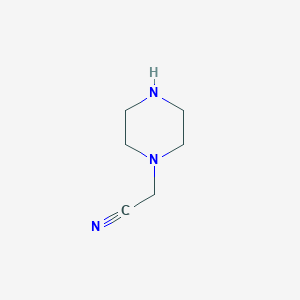

2-(Piperazin-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-piperazin-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-1-4-9-5-2-8-3-6-9/h8H,2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOHVIKZCDXJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573616 | |

| Record name | (Piperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58619-56-0 | |

| Record name | (Piperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(Piperazin-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 2-(Piperazin-1-yl)acetonitrile. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug discovery.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[1][2] The piperazine ring is often incorporated into molecules to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a versatile linker for attaching various pharmacophoric groups.[3] The introduction of a cyanomethyl group onto the piperazine core to form this compound creates a valuable building block for further chemical modifications, potentially leading to novel therapeutic agents. This guide will detail the synthetic routes to this compound, its key physicochemical properties, and explore its potential applications in drug development based on the known biological activities of related piperazine derivatives.

Synthesis of this compound

While a direct, detailed experimental protocol for the synthesis of the parent this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of N-substituted piperazine derivatives and other related compounds. The most straightforward approach involves the direct alkylation of piperazine with a suitable 2-carbon building block containing a nitrile group.

A proposed synthetic pathway is the nucleophilic substitution reaction between piperazine and chloroacetonitrile. To favor monosubstitution and prevent the formation of the disubstituted by-product, an excess of piperazine can be used.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of excess piperazine (e.g., 5 equivalents) in a suitable aprotic solvent such as acetonitrile, add a base like potassium carbonate (e.g., 2 equivalents) to act as a proton scavenger.

-

Addition of Reagent: Slowly add chloroacetonitrile (1 equivalent) to the reaction mixture at room temperature with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, filter the mixture to remove the base and any precipitated salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess piperazine and other water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

Physicochemical and Spectral Properties

Experimental data for the parent this compound is scarce. However, data from closely related analogs, such as N-substituted derivatives and the regioisomeric (S)-2-(Piperazin-2-yl)acetonitrile, can provide valuable insights into its expected properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride[4] | 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile[3] |

| Molecular Formula | C₆H₁₁N₃ | C₆H₁₃Cl₂N₃ | C₁₄H₁₉N₃S |

| Molecular Weight | 125.17 g/mol | 198.09 g/mol | 261.38 g/mol |

| Appearance | Colorless to light yellow oil/solid | Not specified | Light yellow oil |

| Melting Point | Not available | Not available | Not applicable (oil) |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in water.[5] | Not specified |

Table 2: Spectral Data of Substituted this compound Derivatives

| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 101 MHz) δ (ppm) | HRMS (ESI) m/z [M+H]⁺ | Reference |

| 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile | 7.32 (d, J = 7.3 Hz, 2H), 7.26 (t, J = 7.6 Hz, 2H), 7.15 (t, J = 7.2 Hz, 1H), 3.46 (s, 2H), 3.02 (t, J = 7.2 Hz, 2H), 2.65–2.47 (m, 10H) | 136.3, 129.0, 128.97, 126.0, 114.8, 57.4, 52.5, 51.7, 45.9, 30.8 | Calculated: 262.1372, Found: 262.1375 | [3] |

| 2-(4-(2-((4-methoxyphenyl)thio)ethyl)piperazinyl)acetonitrile | 7.32 (d, J = 8.7 Hz, 2H), 6.81 (d, J = 8.7 Hz, 2H), 3.76 (s, 3H), 3.46 (s, 2H), 2.90 (t, J = 7.6 Hz, 2H), 2.59–2.42 (m, 10H) | 159.0, 133.3, 126.1, 114.8, 114.6, 57.7, 55.4, 52.5, 51.7, 45.9, 32.8 | Calculated: 292.1484, Found: 292.1487 | [3] |

| 2-(4-(2-((4-bromophenyl)thio)ethyl)piperazinyl)acetonitrile | 7.36 (d, J = 8.5 Hz, 2H), 7.16 (d, J = 8.5, 2H), 3.47 (s, 2H), 2.98 (t, J = 7.2, 2H), 2.63–2.48 (m, 10H) | 135.6, 132.0, 130.6, 119.8, 114.8, 57.1, 52.5, 51.6, 45.9, 30.9 | Calculated: 340.0483, Found: 340.0487 | [3] |

Based on the data for these analogs, the 1H NMR spectrum of this compound is expected to show signals for the piperazine ring protons and a singlet for the methylene group adjacent to the nitrile. The 13C NMR spectrum would display peaks corresponding to the carbons of the piperazine ring and the cyanomethyl group.

Potential Biological Activities and Applications in Drug Development

Potential Signaling Pathway Involvement

Caption: Potential therapeutic applications of this compound derivatives.

-

Antimicrobial Properties: Numerous piperazine derivatives have demonstrated significant antibacterial and antifungal activities.[5][8] The piperazine moiety can be crucial for interacting with biological targets in microorganisms. Therefore, this compound could serve as a starting point for the development of novel antimicrobial agents.

-

Central Nervous System (CNS) Activity: Piperazine-containing compounds are well-represented among CNS-active drugs, including antipsychotics and antidepressants.[1] The basic nitrogen of the piperazine ring can interact with various receptors and transporters in the CNS. Derivatives of this compound could be explored for their potential effects on neurological and psychiatric disorders.

-

Anti-inflammatory Activity: Certain piperazine derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[6] This suggests that compounds derived from this compound may be promising candidates for the treatment of inflammatory conditions.

-

Anticancer Activity: The piperazine scaffold is a key component in several anticancer drugs.[1] The versatility of the this compound structure allows for the introduction of various functionalities that could interact with cancer-related targets.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited, this guide has provided a plausible synthetic route, predicted physicochemical and spectral properties based on closely related analogs, and outlined its potential biological activities. The information presented here should serve as a solid foundation for researchers to further explore the chemistry and therapeutic potential of this and related compounds. Further experimental validation of the proposed synthesis and biological activities is warranted to fully unlock the potential of this compound in the development of new medicines.

References

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | C6H13Cl2N3 | CID 138958339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride | 2250242-66-9 [smolecule.com]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

A Technical Guide to the One-Pot Synthesis of 2-(Piperazin-1-yl)acetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of 2-(piperazin-1-yl)acetonitrile derivatives, a scaffold of significant interest in medicinal chemistry. Piperazine-containing compounds are widely recognized for their diverse pharmacological activities, and the development of efficient synthetic methodologies is crucial for drug discovery and development. This document details key one-pot synthetic strategies, providing experimental protocols and quantitative data to facilitate their application in a research setting.

Introduction: The Significance of the Piperazine Acetonitrile Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to modulate physicochemical properties, such as solubility and basicity, makes it a valuable component in drug design. The addition of an acetonitrile moiety to the piperazine core introduces a versatile functional group that can be further elaborated or may itself contribute to biological activity. One-pot synthesis, particularly through multicomponent reactions (MCRs), offers an efficient and atom-economical approach to constructing these valuable derivatives, minimizing reaction steps and purification procedures.

Three-Component Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles

A recently developed one-pot, three-component reaction provides a straightforward and eco-friendly route to a specific class of this compound derivatives. This method utilizes a disulfide, a piperazine precursor, and a cyanide source in a single reaction vessel.

General Reaction Scheme

The overall transformation involves the reaction of a disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) as the ethyl piperazine source, and trimethylsilyl cyanide (TMSCN) as the cyanide source, in the presence of a base.[1][2]

Caption: General workflow for the three-component synthesis.

Experimental Protocol

General Procedure for the Synthesis of 2-(4-(2-(Arylthio)ethyl)piperazin-1-yl)acetonitriles:

A mixture of the disulfide (0.1 mmol), 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) (0.2 mmol), trimethylsilyl cyanide (TMSCN) (0.22 mmol), and cesium carbonate (Cs₂CO₃) (0.6 mmol) in ethanol (1 mL) is stirred in a sealed tube under an air atmosphere at 100 °C for 3 hours.[1][2] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.

Quantitative Data: Substrate Scope and Yields

This one-pot method has been successfully applied to a wide range of disulfides, demonstrating its versatility. The following table summarizes the yields obtained for various substituted aryl disulfides.

| Entry | Disulfide (Ar-S-S-Ar, Ar =) | Product | Yield (%) |

| 1 | Phenyl | 2-(4-(2-(Phenylthio)ethyl)piperazin-1-yl)acetonitrile | 90 |

| 2 | 4-Methylphenyl | 2-(4-(2-((4-Methylphenyl)thio)ethyl)piperazin-1-yl)acetonitrile | 88 |

| 3 | 4-Methoxyphenyl | 2-(4-(2-((4-Methoxyphenyl)thio)ethyl)piperazin-1-yl)acetonitrile | 85 |

| 4 | 4-Chlorophenyl | 2-(4-(2-((4-Chlorophenyl)thio)ethyl)piperazin-1-yl)acetonitrile | 87 |

| 5 | 3-Chlorophenyl | 2-(4-(2-((3-Chlorophenyl)thio)ethyl)piperazin-1-yl)acetonitrile | 85 |

| 6 | 2-Bromophenyl | 2-(4-(2-((2-Bromophenyl)thio)ethyl)piperazin-1-yl)acetonitrile | 85 |

| 7 | 2,4-Dimethylphenyl | 2-(4-(2-((2,4-Dimethylphenyl)thio)ethyl)piperazin-1-yl)acetonitrile | 75 |

| 8 | 2-Naphthyl | 2-(4-(2-(Naphthalen-2-ylthio)ethyl)piperazin-1-yl)acetonitrile | 80 |

| 9 | Thiophen-2-yl | 2-(4-(2-(Thiophen-2-ylthio)ethyl)piperazin-1-yl)acetonitrile | 76 |

| 10 | 2-Methylfuran-3-yl | 2-(4-(2-((2-Methylfuran-3-yl)thio)ethyl)piperazin-1-yl)acetonitrile | 45 |

Strecker-Type Synthesis of 2-(Piperazin-1-yl)acetonitriles

The Strecker synthesis is a classic three-component reaction that produces α-aminonitriles from an aldehyde, an amine, and a cyanide source. This methodology can be adapted for the one-pot synthesis of this compound derivatives, where piperazine acts as the amine component.

General Reaction Scheme

In this one-pot process, piperazine reacts with an aldehyde to form an iminium ion intermediate, which is then attacked by a cyanide source to yield the final product.

Caption: Conceptual workflow for a Strecker-type synthesis.

Proposed Experimental Protocol

While a specific, detailed protocol for the Strecker reaction using piperazine to form this compound derivatives is not extensively documented in the literature, a general procedure can be proposed based on established Strecker synthesis protocols.

Proposed General Procedure:

To a solution of piperazine (1.0 equiv.) and an aldehyde (1.0 equiv.) in a suitable solvent (e.g., methanol, acetonitrile) at 0 °C, a cyanide source such as trimethylsilyl cyanide (TMSCN) (1.1 equiv.) is added dropwise. A catalyst, such as a Lewis acid (e.g., InCl₃, Sc(OTf)₃) or a Brønsted acid, may be added to facilitate the reaction. The reaction mixture is then stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Note: Optimization of the catalyst, solvent, temperature, and cyanide source would be necessary for specific substrates.

Advanced One-Pot Strategies: Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for the rapid construction of complex molecules in a single step. While direct one-pot synthesis of this compound via a standard Ugi reaction is not straightforward, modifications or subsequent one-pot transformations could potentially yield the desired products.

Ugi Reaction for Piperazine Scaffold Synthesis

The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. By using a bifunctional starting material, such as a piperazine derivative with a carboxylic acid or amine functionality, complex piperazine-containing scaffolds can be assembled in one pot.

Caption: Ugi reaction for building complex piperazine structures.

While this approach does not directly yield the acetonitrile group, the resulting complex piperazine derivatives can be further functionalized. Future research could focus on designing a Ugi-type reaction where one of the components introduces the cyanomethyl group or a precursor that can be converted to it in a subsequent one-pot step.

Conclusion

The one-pot synthesis of this compound derivatives offers significant advantages in terms of efficiency and atom economy. The three-component synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles provides a robust and versatile method with a broad substrate scope. Furthermore, the adaptation of the classic Strecker synthesis presents a promising avenue for the direct one-pot formation of a variety of this compound derivatives. Advanced strategies involving isocyanide-based multicomponent reactions also hold potential for the construction of more complex analogs. This technical guide provides a solid foundation for researchers to explore and apply these efficient synthetic methodologies in the pursuit of novel bioactive molecules.

References

- 1. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 2-(Piperazin-1-yl)acetonitrile: A Spectroscopic and Spectrometric Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical techniques used to characterize the chemical structure of 2-(Piperazin-1-yl)acetonitrile. Focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this document outlines detailed experimental protocols and presents representative data to aid in the identification and verification of this compound.

Introduction

This compound is a piperazine derivative of interest in medicinal chemistry and drug discovery. The piperazine scaffold is a common feature in many pharmacologically active molecules.[1][2] Accurate characterization of its derivatives is crucial for ensuring the quality, purity, and intended biological activity of synthesized compounds. This guide details the application of NMR and MS for the structural elucidation of this compound.

Predicted Spectroscopic and Spectrometric Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | s | 2H | -CH₂-CN |

| ~2.7 | t | 4H | Piperazine ring (-CH₂-N-CH₂-) |

| ~2.5 | t | 4H | Piperazine ring (-CH₂-N-CH₂-) |

| ~1.9 | s (broad) | 1H | -NH |

Note: Chemical shifts are referenced to TMS and can be influenced by solvent, concentration, and temperature.[3] The piperazine ring protons may appear as complex multiplets depending on the conformational dynamics of the ring.[4][5]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~115 | -CN |

| ~53 | Piperazine ring (-CH₂-N-CH₂-) |

| ~46 | Piperazine ring (-CH₂-N-CH₂-) |

| ~45 | -CH₂-CN |

Note: The exact chemical shifts of the piperazine carbons can vary due to solvent effects and the rate of nitrogen inversion.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| [M+H]⁺ (Monoisotopic) | 126.1026 Da |

Note: Electrospray ionization (ESI) is a common soft ionization technique for such molecules, typically yielding the protonated molecular ion [M+H]⁺.[1]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the compound.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series).[4][6]

Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and gain insights into its fragmentation pattern.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.[8]

-

A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation and the formation of [M+H]⁺ ions.

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring.[9]

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of a synthesized compound like this compound.

References

- 1. 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile|CAS 1342703-78-9 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.washington.edu [chem.washington.edu]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 6. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. qascf.com [qascf.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: 2-(Piperazin-1-yl)acetonitrile and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperazin-1-yl)acetonitrile serves as a crucial building block in medicinal chemistry and drug discovery. Its structural motif, featuring a piperazine ring N-substituted with an acetonitrile group, is prevalent in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the available chemical properties, synthetic methodologies, and safety considerations related to this scaffold, with a focus on its derivatives due to the limited public data on the unsubstituted parent compound.

While a specific CAS number for the parent this compound is not readily found in major chemical databases, which suggests it may be a transient intermediate or not a common commercial product, numerous derivatives are well-documented. For the purpose of this guide, we will discuss the general characteristics of this chemical class, drawing specific data from its analogs.

Chemical Properties

The chemical properties of this compound derivatives can be summarized based on available data for various substituted analogs. These properties are crucial for understanding their behavior in chemical reactions and biological systems.

| Property | Data for 2-(4-Acetylpiperazin-1-yl)acetonitrile[1] | Data for 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetonitrile[2] | Data for (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride[3][4] |

| CAS Number | 280110-88-5 | 1017388-57-6 | 2158301-19-8 |

| Molecular Formula | C8H13N3O | C12H14ClN3 | C6H13Cl2N3 |

| Molecular Weight | 167.21 g/mol | 235.71 g/mol | 198.09 g/mol |

| Physical State | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Enhanced solubility in water is expected due to the dihydrochloride salt form.[5] |

Synthesis and Experimental Protocols

The synthesis of this compound derivatives typically involves the N-alkylation of a piperazine derivative with a haloacetonitrile, or a related multi-component reaction.

General Synthetic Approach: Nucleophilic Substitution

A common method for the synthesis of monosubstituted piperazines is through nucleophilic substitution.[6] This can be adapted for the synthesis of this compound.

Reaction:

Piperazine (or a substituted piperazine) is reacted with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol (General Example):

-

Dissolution: Dissolve the starting piperazine derivative in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.

-

Addition of Alkylating Agent: Slowly add chloroacetonitrile or bromoacetonitrile to the reaction mixture at room temperature or with cooling.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Biological Activity and Signaling Pathways

The piperazine moiety is a well-known pharmacophore, and its derivatives exhibit a wide range of biological activities, including antimicrobial and central nervous system (CNS) effects.[5] While specific signaling pathway information for the parent this compound is scarce, its derivatives are often investigated for their potential as therapeutic agents.

For instance, derivatives of 2-[(2R)-piperazin-2-yl]acetonitrile have shown potential antimicrobial and neuropharmacological activities.[5] The versatility of the piperazine ring allows for the design of compounds that can interact with various biological targets.

Safety and Handling

Safety data for unsubstituted this compound is not available. However, based on the data for its derivatives, such as 2-(4-acetylpiperazin-1-yl)acetonitrile, the following hazards may be anticipated:

-

Skin Irritation: May cause skin irritation.[1]

-

Eye Irritation: May cause serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

General Handling Precautions:

-

Use in a well-ventilated area or with local exhaust ventilation.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Wash hands thoroughly after handling.[1]

-

Store in a tightly closed container in a cool, dry place.[1]

Conclusion

The this compound scaffold is a valuable component in the design of novel therapeutic agents. While information on the parent compound is limited, the extensive research on its derivatives highlights the importance of this chemical class. This guide provides a foundational understanding for researchers and scientists working with these compounds, emphasizing the need for careful consideration of their chemical properties, synthetic routes, and potential biological activities. Further research into the properties and applications of the unsubstituted this compound could provide deeper insights into its potential as a synthetic intermediate.

References

- 1. 2-[4-(3-Methylphenyl)piperazin-1-yl]acetonitrile | C13H17N3 | CID 2742063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1017388-57-6|2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetonitrile|2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetonitrile|-范德生物科技公司 [bio-fount.com]

- 3. (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | C6H13Cl2N3 | CID 138958339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-[(2S)-PIPERAZIN-2-YL]ACETONITRILE DIHYDROCHLORIDE | CAS 2158301-19-8 [matrix-fine-chemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-(Piperazin-1-yl)acetonitrile in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-(Piperazin-1-yl)acetonitrile in organic solvents. Despite a comprehensive review of available scientific literature, specific quantitative solubility data for this compound in various organic solvents remains largely uncharacterized in published materials. This document, therefore, provides a qualitative assessment of its expected solubility based on the characteristics of structurally similar compounds, outlines general experimental protocols for determining solubility, and presents a typical synthetic workflow.

Qualitative Solubility Assessment

Quantitative Solubility Data

As of the latest literature search, no specific quantitative data on the solubility of this compound in a range of organic solvents has been published. To facilitate future research and development, the following sections detail standardized methods for determining such values.

| Solvent | Solubility ( g/100 mL) at specified temperature | Molar Solubility (mol/L) at specified temperature | Reference |

| Data Not Available |

Researchers are encouraged to determine these values experimentally using the protocols outlined below.

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of this compound in organic solvents. The choice of method may depend on factors such as the required accuracy, the amount of substance available, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[6][7][8][9] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a drying oven) until a constant weight of the solute is obtained.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the volume of the solvent used.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution.[10][11][12][13]

Protocol:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method.

-

Filtration: The saturated solution is filtered through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Dilution: The clear filtrate is accurately diluted with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: The diluted sample is injected into an HPLC system equipped with an appropriate column and detector (e.g., UV-Vis).

-

Quantification: The concentration of this compound in the diluted sample is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

UV-Vis Spectroscopy Method

UV-Vis spectroscopy can be a rapid method for determining solubility if the compound has a chromophore that absorbs in the UV-Vis range.[14][15][16][17][18]

Protocol:

-

Preparation of Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest, and their absorbance at the wavelength of maximum absorption (λmax) is measured to create a calibration curve (absorbance vs. concentration).

-

Preparation of Saturated Solution: A saturated solution is prepared and filtered as described in the previous methods.

-

Measurement: The absorbance of the clear, saturated filtrate (potentially after appropriate dilution) is measured at λmax.

-

Calculation: The concentration of the solute in the saturated solution is determined from the calibration curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of solubility using the gravimetric method.

Caption: General workflow for determining solubility via the gravimetric method.

Synthetic Pathway Example

The following diagram illustrates a representative synthetic route for a derivative of this compound, as adapted from the literature.[1]

Caption: A three-component reaction for the synthesis of this compound derivatives.

References

- 1. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pharmaguru.co [pharmaguru.co]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biorelevant.com [biorelevant.com]

- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Biological Activity of Novel 2-(Piperazin-1-yl)acetonitrile Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel 2-(piperazin-1-yl)acetonitrile derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological effects. This document summarizes key quantitative data, details essential experimental protocols for activity assessment, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Data Presentation: Quantitative Biological Activity

The following tables summarize the reported in vitro biological activities of various this compound and related piperazine derivatives against different biological targets.

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [1] |

| Vindoline-Piperazine Conjugate 25 | HOP-92 (Lung) | 1.35 | [1] |

| Vindoline-Piperazine Conjugate (Dimer 4) | SiHa (Cervical) | 2.85 | [1] |

| Vindoline-Piperazine Conjugate 3 | HeLa (Cervical) | 9.36 | [1] |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine 31 | MCF7 (Breast) | <10 | [2] |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine 32 | MCF7 (Breast) | <10 | [2] |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine 35 | MCF7 (Breast) | 12.1 - 19.5 | [2] |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine 37 | MCF7 (Breast) | 12.1 - 19.5 | [2] |

| Phthalazine Derivative 2g | Hep G2 (Liver) | 0.18 | [3] |

| Phthalazine Derivative 2g | MCF-7 (Breast) | 0.15 | [3] |

| Phthalazine Derivative 4a | Hep G2 (Liver) | 0.09 | [3] |

| Phthalazine Derivative 4a | MCF-7 (Breast) | 0.12 | [3] |

| Benzimidazole Derivative IIh | A549 (Lung) | Promising Activity | [4] |

| Benzimidazole Derivative IIa | A549 (Lung) | Promising Activity | [4] |

| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide C-4 | A-549 (Lung) | 33.20 | [5] |

| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide C-5 | A-549 (Lung) | 21.22 | [5] |

| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide C-4 | HCT-116 (Colon) | 11.33 | [5] |

| (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)ethanone C-14 | MIAPaCa-2 (Pancreatic) | <1 | [5] |

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Benzimidazole Derivative 20 | Staphylococcus aureus | 6.25 | [6] |

| Benzimidazole Derivative 20 | MRSA | 6.25 | [6] |

| Benzimidazole Derivative 13 | Antifungal | 3.12 | [6] |

| Benzimidazole Derivative 14 | Antifungal | 3.12 | [6] |

| Benzimidazole Derivative 18 | Antifungal | 3.12 | [6] |

| Benzimidazole Derivative 19 | Antifungal | 3.12 | [6] |

| Benzimidazole Derivative 33 | Antifungal | 3.12 | [6] |

| Chalcone-Piperazine Derivative | Candida albicans | 2.22 | [7] |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis | 1.25 (MBC) | [8] |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. aureus | 5.0 (MBC) | [8] |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | 10 (MBC) | [8] |

Table 3: Enzyme Inhibition Activity of Piperazine Derivatives

| Compound Class/ID | Enzyme | IC50 (µM) | Reference |

| Pyridylpiperazine Derivative 5b | Urease | 2.0 ± 0.73 | [9] |

| Pyridylpiperazine Derivative 7e | Urease | 2.24 ± 1.63 | [9] |

| 1-(3-nitropyridin-2-yl)piperazine 3 | Urease | 3.90 ± 1.91 | [9] |

| Benzimidazole-Piperazine Analog 9l | Urease | 0.15 ± 0.09 | [10] |

| Benzimidazole-Piperazine Analogs (general) | Urease | 0.15 - 12.17 | [10] |

| N-phenyl-N'-[(1-phenylcyclopentyl)methyl]urea 1 | ACAT | 0.017 | [11] |

| Phthalazine Derivative 2g | VEGFR-2 | 0.148 | [3] |

| Phthalazine Derivative 4a | VEGFR-2 | 0.196 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of 2-(4-(2-(Arylthio)ethyl)piperazin-1-yl)acetonitrile Derivatives

A general method for the synthesis of 2-(4-(2-(arylthio)ethyl)piperazin-1-yl)acetonitrile derivatives has been reported as follows:

-

Reaction Components: A mixture of a disulfide (0.1 mmol), 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (0.2 mmol), trimethylsilyl cyanide (0.22 mmol), and cesium carbonate (Cs₂CO₃, 0.6 mmol) is prepared in ethanol (1 mL) in a sealed tube.[12]

-

Reaction Conditions: The reaction mixture is stirred vigorously at 100°C for 3 hours.[12]

-

Work-up and Purification: After cooling to room temperature, the mixture is filtered, and the precipitate is washed with ethanol. The combined filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[12]

In Vitro Anticancer Activity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

Cell Fixation and Staining: After incubation, the cells are fixed with trichloroacetic acid, washed, and stained with 0.4% (w/v) SRB solution in 1% acetic acid.

-

Measurement: The unbound dye is removed by washing with 1% acetic acid, and the protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

-

Inoculum Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown to the mid-logarithmic phase, and the culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Urease Inhibition Assay (Indophenol Method)

This assay measures the ammonia produced by the urease-catalyzed hydrolysis of urea.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer solution (e.g., phosphate buffer), a known concentration of jack bean urease, and the test compound at various concentrations.

-

Incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: The reaction is initiated by adding a solution of urea. The plate is then incubated at a specific temperature (e.g., 30°C) for a defined time.

-

Colorimetric Reaction: The amount of ammonia produced is determined by adding phenol reagent (containing phenol and sodium nitroprusside) and alkali reagent (containing sodium hypochlorite and sodium hydroxide). The formation of a colored indophenol complex is measured spectrophotometrically (e.g., at 630 nm).

-

Calculation: The percentage of urease inhibition is calculated by comparing the absorbance of the wells with the test compound to the absorbance of the control wells (without inhibitor). The IC50 value is then determined.[9]

ACAT-1 Inhibition Assay

The activity of acyl-CoA:cholesterol O-acyltransferase 1 (ACAT-1) can be measured using a cell-free microsomal assay.

-

Microsome Preparation: Microsomes are prepared from a suitable source, such as cultured cells or animal tissues, through differential centrifugation.

-

Assay Components: The reaction mixture contains the microsomal preparation, a buffer, and the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a radiolabeled substrate, such as [¹⁴C]oleoyl-CoA.

-

Incubation and Extraction: The reaction is incubated at 37°C. The reaction is stopped, and the lipids are extracted using a solvent system like chloroform/methanol.

-

Analysis: The cholesteryl esters are separated by thin-layer chromatography (TLC), and the amount of radioactivity incorporated into the cholesteryl ester fraction is quantified using a scintillation counter or a phosphorimager.

-

Data Analysis: The percentage of ACAT-1 inhibition is calculated, and the IC50 value is determined.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound derivatives.

Caption: EGFR Signaling Pathway Inhibition.

Caption: Mechanism of DNA Gyrase Inhibition.

Caption: Urease Inhibition Assay Workflow.

Caption: ACAT-1 Inhibition in Atherosclerosis.

References

- 1. researchgate.net [researchgate.net]

- 2. ovid.com [ovid.com]

- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Network Viewer for NDEx [ndexbio.org]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. ahajournals.org [ahajournals.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Short-Term Acyl-CoA:Cholesterol Acyltransferase Inhibition, Combined with Apoprotein A1 Overexpression, Promotes Atherosclerosis Inflammation Resolution in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Versatile Scaffold: An In-depth Technical Guide to 2-(Piperazin-1-yl)acetonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperazin-1-yl)acetonitrile core is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its inherent physicochemical properties, including the basicity of the piperazine ring which enhances aqueous solubility and the reactive nitrile group that allows for further chemical modifications, make it an attractive starting point for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of compounds derived from this valuable scaffold, with a focus on its application in the development of targeted therapies for cancer and infectious diseases.

Synthesis of the this compound Scaffold and Its Derivatives

The this compound core can be synthesized through several straightforward methods. A common approach involves the nucleophilic substitution of a haloacetonitrile with piperazine. More complex derivatives can be generated by reacting various substituted piperazines with a suitable acetonitrile synthon or by modifying the this compound core itself.

General Synthetic Routes

One prominent example of the utilization of a chiral derivative of this scaffold is in the synthesis of Adagrasib, a potent and selective inhibitor of the KRAS G12C mutant protein. The synthesis of the key intermediate, (S)-2-(piperazin-2-yl)acetonitrile, is a critical step in the overall synthesis of Adagrasib and has been approached through various routes, often involving the use of chiral starting materials or resolution techniques.

Derivatives of this compound are also key intermediates in the synthesis of other classes of bioactive molecules. For instance, a series of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles have been synthesized as precursors for Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors.

Applications in Drug Discovery: Case Studies

The this compound scaffold has been successfully incorporated into drugs and clinical candidates targeting a range of diseases. Below are two detailed case studies illustrating its versatility.

Case Study 1: Adagrasib (MRTX849) - A Covalent Inhibitor of KRAS G12C

Adagrasib (brand name KRAZATI™) is a recently approved targeted therapy for adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC).[1] The (S)-2-(piperazin-2-yl)acetonitrile moiety is a crucial component of the Adagrasib structure, contributing to its overall conformation and interaction with the target protein.

Mechanism of Action and Signaling Pathway:

The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways controlling cell growth, proliferation, and survival.[2] The G12C mutation in KRAS leads to its constitutive activation, promoting uncontrolled cell division and tumor growth. Adagrasib is a covalent inhibitor that selectively and irreversibly binds to the mutant cysteine residue in KRAS G12C.[2] This binding locks the protein in an inactive state, thereby inhibiting downstream signaling through the MAPK/ERK and PI3K/AKT pathways.[2]

KRAS G12C Signaling Pathway and Inhibition by Adagrasib.

Case Study 2: Pyridylpiperazine Derivatives as Urease Inhibitors

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising therapeutic strategy for the treatment of infections caused by these bacteria. A series of pyridylpiperazine derivatives incorporating the this compound scaffold have been synthesized and evaluated as urease inhibitors.

Quantitative Data and Structure-Activity Relationship (SAR):

The inhibitory activity of these compounds against jack bean urease was determined using the indophenol method. The IC50 values for a selection of these compounds are presented in the table below.

| Compound | R | IC50 (µM) ± SD |

| 5a | H | 3.58 ± 0.84 |

| 5b | 2-Cl | 2.0 ± 0.73 |

| 5c | 3-Cl | 2.13 ± 0.82 |

| 5d | 4-Cl | 4.47 ± 0.44 |

| 5e | 2-Br | 4.47 ± 0.44 |

| 5f | 3-Br | 5.24 ± 0.45 |

| 5g | 4-Br | 7.14 ± 0.46 |

| 5h | 2-NO₂ | 2.56 ± 0.55 |

| 5i | 3-NO₂ | 2.56 ± 0.55 |

| 5j | 4-NO₂ | 5.21 ± 0.47 |

| 5k | 2-CH₃ | 4.93 ± 0.39 |

| 5l | 3-CH₃ | 5.32 ± 0.41 |

| 5m | 4-CH₃ | 6.81 ± 0.42 |

| 5n | 2-OCH₃ | 3.13 ± 0.34 |

| 5o | 4-OCH₃ | 5.95 ± 0.43 |

| Thiourea (Standard) | - | 23.2 ± 11.0 |

Data sourced from a study on pyridylpiperazine hybrid derivatives as urease inhibitors.[3]

The SAR study of this series of compounds revealed several key insights:

-

Effect of Halogen Substitution: The presence of a chlorine atom on the N-arylacetamide moiety generally led to potent urease inhibition. The position of the chlorine atom was found to be important, with ortho- and meta-substitutions (compounds 5b and 5c ) showing the highest activity.[3]

-

Influence of Electron-Withdrawing Groups: The introduction of a nitro group (an electron-withdrawing group) also resulted in potent inhibitors, particularly when substituted at the ortho- or meta-positions (compounds 5h and 5i ).[3]

-

Impact of Electron-Donating Groups: Electron-donating groups such as methyl and methoxy groups also conferred good inhibitory activity, with the ortho-substituted methoxy derivative (5n ) being the most potent in this subset.[3]

Experimental Protocols

Synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide Derivatives (5a-o)

Synthesis of Pyridylpiperazine Urease Inhibitors.

Step 1: Synthesis of 1-(3-nitropyridin-2-yl)piperazine (3) A mixture of 2-chloro-3-nitropyridine (1) and an excess of piperazine (2) in acetonitrile is refluxed for 12 hours.[3] The solvent is then removed under reduced pressure, and the residue is purified to yield 1-(3-nitropyridin-2-yl)piperazine.

Step 2: General procedure for the synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives (5a-o) A mixture of 1-(3-nitropyridin-2-yl)piperazine (3), the appropriate 2-chloro-N-arylacetamide (4a-o), and potassium carbonate in acetonitrile is refluxed for 18-36 hours.[3] The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to afford the desired compounds.

In Vitro Urease Inhibition Assay (Indophenol Method)

Workflow for the In Vitro Urease Inhibition Assay.

This assay is based on the quantification of ammonia produced by the urease-catalyzed hydrolysis of urea.

Reagents:

-

Jack bean urease solution

-

Urea solution

-

Phosphate buffer (pH 7.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Reagent A: Phenol and sodium nitroprusside solution

-

Reagent B: Sodium hydroxide and sodium hypochlorite solution

Procedure:

-

In a 96-well plate, add a solution of jack bean urease to each well.

-

Add the test compound at various concentrations to the wells. A positive control (thiourea) and a negative control (solvent) are also included.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the urea solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and initiate color development by adding Reagent A followed by Reagent B to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 625 nm using a microplate reader.

-

The percentage of inhibition is calculated, and the IC50 values are determined from the dose-response curves.

Biochemical KRAS G12C Inhibition Assay

Several methods can be employed to assess the inhibitory activity of compounds against KRAS G12C. A common approach is a competitive binding assay that measures the displacement of a fluorescently labeled GTP analog from the KRAS G12C protein.

Workflow for a KRAS G12C Inhibition Assay.

Principle: This assay relies on the principle of fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP). A fluorescently labeled GTP analog binds to the KRAS G12C protein. When an inhibitor binds to the protein, it displaces the fluorescent analog, leading to a change in the fluorescence signal.

General Protocol:

-

A recombinant His-tagged KRAS G12C protein is used.

-

The test compound (e.g., Adagrasib) is serially diluted and added to the wells of a microplate.

-

The KRAS G12C protein is added to the wells containing the test compound.

-

A fluorescently labeled GTP analog is then added to initiate the binding reaction.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The fluorescence signal is measured using a plate reader capable of detecting FRET or FP.

-

The IC50 values are calculated from the resulting dose-response curves.

Conclusion

The this compound scaffold has proven to be a highly valuable and versatile core in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide range of bioactive molecules, including the approved anticancer drug Adagrasib and potent urease inhibitors. The case studies presented in this guide highlight the significant potential of this scaffold in addressing diverse therapeutic needs. As drug discovery efforts continue to evolve, the this compound core is expected to remain a key building block in the design and synthesis of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Reactivity of the Secondary Amine in 2-(Piperazin-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the secondary amine in 2-(Piperazin-1-yl)acetonitrile, a versatile building block in medicinal chemistry. The piperazine moiety is a common scaffold in numerous approved drugs, valued for its ability to introduce desirable physicochemical properties.[1][2][3] Understanding the reactivity of the secondary amine in this compound is crucial for the synthesis of novel derivatives with potential therapeutic applications.[4] This document details common reaction pathways, provides experimental protocols, and summarizes quantitative data for key transformations.

The secondary amine in this compound exhibits typical nucleophilic behavior, readily participating in a variety of chemical reactions.[5][6] Its reactivity is influenced by steric hindrance and the electronic effects of the acetonitrile group. Key reactions involving this secondary amine include N-alkylation, N-arylation, acylation, and sulfonylation, which are fundamental for the structural diversification of this scaffold.[2]

Key Reactions and Methodologies

The lone pair of electrons on the secondary nitrogen atom makes it a potent nucleophile, enabling the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.[6]

1. N-Alkylation

N-alkylation is a common method to introduce alkyl substituents onto the piperazine ring.[2] This reaction typically proceeds via a nucleophilic substitution mechanism (SN2) with alkyl halides.[6] To achieve mono-alkylation and avoid the formation of quaternary ammonium salts, the use of a protecting group on one of the nitrogen atoms is a common strategy, though direct alkylation can be controlled under specific conditions.[7] Reductive amination offers an alternative route that can prevent over-alkylation.[7]

2. N-Arylation

The introduction of aryl groups at the secondary amine position is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2] Nickel-catalyzed arylations have also been shown to be effective for the selective mono-arylation of piperazine derivatives.[8] These methods provide access to a wide range of N-arylpiperazine derivatives, which are prevalent in centrally active pharmaceuticals.

3. Acylation

Acylation of the secondary amine with acyl chlorides or anhydrides in the presence of a base readily forms the corresponding amides. This reaction is a straightforward method for introducing a variety of functional groups and is widely used in the synthesis of bioactive molecules.

4. Sulfonylation

Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is important for modifying the electronic and steric properties of the piperazine scaffold, which can significantly impact biological activity.

Experimental Protocols

The following are representative experimental protocols for key reactions involving the secondary amine of piperazine derivatives.

Protocol 1: General Procedure for N-Alkylation of a Piperazine Derivative

This protocol is adapted from procedures for the N-alkylation of similar secondary amines.[9][10]

-

Reagents and Materials:

-

Piperazine derivative (e.g., this compound) (1.0 eq.)

-

Alkyl halide (e.g., bromoethane) (1.1 eq.)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

Anhydrous acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

-

Procedure:

-

To a round-bottom flask, add the piperazine derivative, potassium carbonate, and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetonitrile.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Synthesis of 2-(4-(2-(phenylthio)ethyl)piperazin-1-yl)acetonitrile

This protocol describes a three-component reaction to synthesize a specific N-alkylated derivative of this compound.[11][12]

-

Reagents and Materials:

-

Diphenyl disulfide (0.1 mmol)

-

1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) (0.2 mmol)

-

Trimethylsilyl cyanide (TMSCN) (0.22 mmol)

-

Cesium carbonate (Cs₂CO₃) (0.6 mmol)

-

Ethanol (EtOH) (1 mL)

-

-

Procedure:

-

In a reaction vessel, combine diphenyl disulfide, CAABC, TMSCN, and Cs₂CO₃ in ethanol.

-

Heat the reaction mixture at 100 °C for 3 hours under an air atmosphere.

-

After cooling, the product can be isolated and purified to yield 2-(4-(2-(phenylthio)ethyl)piperazin-1-yl)acetonitrile.

-

Quantitative Data Summary

The following table summarizes yields for the synthesis of various N-substituted derivatives of this compound, as reported in the literature.

| Product | Reagents | Solvent | Temperature | Yield (%) | Reference |

| 2-(4-(2-(phenylthio)ethyl)piperazin-1-yl)acetonitrile | Diphenyl disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, Trimethylsilyl cyanide, Cesium carbonate | EtOH | 100 °C | 90 | [11] |

| 2-(4-(2-((4-bromophenyl)thio)ethyl)piperazin-1-yl)acetonitrile | 4,4'-Dibromodiphenyl disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, Trimethylsilyl cyanide, Cesium carbonate | EtOH | 100 °C | 86 | [11] |

| 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazin-1-yl)acetonitrile | 4,4'-Dichlorodiphenyl disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, Trimethylsilyl cyanide, Cesium carbonate | EtOH | 100 °C | 88 | [11] |

| 2-(4-(2-((4-fluorophenyl)thio)ethyl)piperazin-1-yl)acetonitrile | 4,4'-Difluorodiphenyl disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, Trimethylsilyl cyanide, Cesium carbonate | EtOH | 100 °C | 82 | [11] |

| 2-(4-(2-(p-tolylthio)ethyl)piperazin-1-yl)acetonitrile | 4,4'-Dimethyldiphenyl disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, Trimethylsilyl cyanide, Cesium carbonate | EtOH | 100 °C | 85 | [11] |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 2-(Piperazin-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(piperazin-1-yl)acetonitrile, a valuable building block in the development of various pharmaceutical agents. This document details experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound can be approached through two principal methods: the direct alkylation of piperazine with a haloacetonitrile and a variation of the Strecker synthesis. Each method offers distinct advantages and challenges in terms of yield, purity, and scalability.

Direct N-Alkylation of Piperazine with Chloroacetonitrile

Direct alkylation is a straightforward approach to forming the C-N bond between the piperazine ring and the acetonitrile moiety. The primary challenge in this method is controlling the reaction to favor mono-alkylation and prevent the formation of the undesired 1,4-disubstituted byproduct. Two common strategies are employed to achieve this selectivity:

-

Using a Large Excess of Piperazine: By significantly increasing the molar ratio of piperazine to chloroacetonitrile, the probability of the alkylating agent reacting with an un-substituted piperazine molecule is statistically favored.

-

Utilizing a Protecting Group: A more controlled method involves the use of a mono-protected piperazine derivative, such as 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine). This ensures that alkylation occurs specifically at the unprotected nitrogen atom, followed by a deprotection step to yield the final product.

Strecker-Type Synthesis

A plausible alternative route involves a one-pot, three-component Strecker-type reaction. This method would involve the condensation of piperazine, formaldehyde, and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide). This approach offers the advantage of readily available starting materials and the potential for a more direct synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthetic approaches, derived from analogous reactions reported in the literature.

| Synthesis Route | Key Reactants | Molar Ratio (Piperazine:Alkylating Agent) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Direct Alkylation (Excess Piperazine) | Piperazine, Chloroacetonitrile | 5:1 to 10:1 | Ethanol, Acetonitrile | K₂CO₃, NaHCO₃ | 25 - 80 | 12 - 24 | 40 - 60 |

| Direct Alkylation (Protecting Group) | 1-Boc-piperazine, Chloroacetonitrile | 1:1.1 | Acetonitrile, DMF | K₂CO₃, Et₃N | 25 - 60 | 4 - 12 | 70 - 90 |

| Strecker-Type Synthesis | Piperazine, Formaldehyde, Potassium Cyanide | 1:1:1 | Water, Methanol | - | 0 - 25 | 2 - 6 | 50 - 70 |

Experimental Protocols

Protocol 1: Direct Alkylation using Excess Piperazine

Materials:

-

Piperazine (anhydrous)

-

Chloroacetonitrile

-

Potassium Carbonate (K₂CO₃)

-

Ethanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (10 equivalents) and ethanol.

-

Add potassium carbonate (2 equivalents) to the suspension.

-

Slowly add chloroacetonitrile (1 equivalent) to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain pure this compound.

Protocol 2: Alkylation of Mono-Boc-Protected Piperazine

Materials:

-

1-(tert-butoxycarbonyl)piperazine (Boc-piperazine)

-

Chloroacetonitrile

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Saturated sodium bicarbonate solution

Procedure:

Step 1: Alkylation

-

In a round-bottom flask, dissolve 1-Boc-piperazine (1 equivalent) in acetonitrile.

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

Add chloroacetonitrile (1.1 equivalents) dropwise to the stirred suspension.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate. This intermediate can be used in the next step without further purification or purified by column chromatography.

Step 2: Deprotection

-

Dissolve the crude intermediate from the previous step in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (3-5 equivalents) or a solution of HCl in dioxane (4M, 3-5 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 3: Strecker-Type Synthesis

Materials:

-

Piperazine

-

Formaldehyde (37% aqueous solution)

-

Potassium Cyanide (KCN)

-

Water

-

Methanol

-

Dichloromethane

Procedure:

-

In a well-ventilated fume hood, dissolve piperazine (1 equivalent) in a mixture of water and methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution of formaldehyde (1 equivalent).

-

In a separate flask, dissolve potassium cyanide (1 equivalent) in a minimal amount of cold water.

-

Slowly add the potassium cyanide solution to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-5 hours.

-

Extract the aqueous reaction mixture with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound via the direct alkylation and Strecker-type routes.

Caption: Synthetic routes to this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of ACAT-1 Inhibitors Derived from 2-(Piperazin-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA: cholesterol O-acyltransferase 1 (ACAT-1) is a key intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. Dysregulation of ACAT-1 activity has been implicated in various diseases, including atherosclerosis, certain cancers, and neurodegenerative disorders. Consequently, the development of potent and selective ACAT-1 inhibitors is a significant area of research in drug discovery. The piperazine scaffold is a common motif in many biologically active compounds, and derivatives of 2-(piperazin-1-yl)acetonitrile have emerged as promising precursors for the synthesis of novel ACAT-1 inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis of ACAT-1 inhibitors using this compound as a starting scaffold, with a focus on the synthesis of K-604, a potent and selective ACAT-1 inhibitor. Additionally, protocols for evaluating the inhibitory activity of these compounds against ACAT-1 are described.

Data Presentation: In Vitro Activity of K-604

The following table summarizes the in vitro inhibitory activity of K-604, a prominent ACAT-1 inhibitor synthesized from a piperazine-containing precursor.

| Compound | Target | IC50 | Selectivity (ACAT-1 vs. ACAT-2) | Ki | Notes |

| K-604 | Human ACAT-1 | 0.45 µM[1][2] | 229-fold[1][2] | 0.378 µM[1][2] | Competitive inhibition with respect to oleoyl-CoA.[1][2] |

| K-604 | Human ACAT-2 | 102.85 µM[1][2] | - | - | |

| K-604 | Human Monocyte-Derived Macrophages (Cholesterol Esterification) | 68.0 nM[1][2] | - | - | Demonstrates potent inhibition in a cellular context.[1][2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and the general experimental workflow for the synthesis and evaluation of ACAT-1 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)acetamide (a K-604 precursor)

This protocol outlines a plausible multi-step synthesis of a key precursor to K-604, starting from a this compound derivative.

Step 1: Synthesis of 2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)acetonitrile

This step involves a three-component reaction to introduce the benzimidazolethioethyl side chain onto the piperazine ring.

-

Materials:

-

2-Mercaptobenzimidazole

-

1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC)

-

Trimethylsilyl cyanide (TMSCN)

-

Cesium carbonate (Cs₂CO₃)

-

Ethanol (EtOH)

-

Teflon screw-cap sealed tube

-

Oil bath

-

-

Procedure:

-

In a 50 mL Teflon screw-cap sealed tube, combine 2-mercaptobenzimidazole (0.2 mmol), 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) (0.2 mmol), trimethylsilyl cyanide (0.22 mmol), and cesium carbonate (0.6 mmol).[3]

-

Add 1 mL of ethanol to the mixture.[3]

-

Seal the tube and stir the mixture vigorously in an oil bath at 100 °C for 3 hours.[3]

-

After cooling to room temperature, filter the reaction mixture.

-

Wash the precipitate with ethanol (2 mL).[3]

-

The filtrate contains the desired product, which can be purified by column chromatography on silica gel.

-